molecular formula C12H17ClFN B13044261 (S)-2-(5-Fluoro-2-methylphenyl)piperidine hcl

(S)-2-(5-Fluoro-2-methylphenyl)piperidine hcl

Cat. No.: B13044261
M. Wt: 229.72 g/mol
InChI Key: YGRIVKPHFPABMX-YDALLXLXSA-N
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Description

(S)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzaldehyde and piperidine.

    Condensation Reaction: The aldehyde group of 5-fluoro-2-methylbenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate imine.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(S)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of pharmaceutical drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(5-Fluoro-2-methylphenyl)piperidine: The non-hydrochloride form of the compound.

    (S)-2-(5-Chloro-2-methylphenyl)piperidine hydrochloride: A similar compound with a chlorine atom instead of fluorine.

    (S)-2-(5-Fluoro-2-ethylphenyl)piperidine hydrochloride: A compound with an ethyl group instead of a methyl group.

Uniqueness

(S)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

IUPAC Name

(2S)-2-(5-fluoro-2-methylphenyl)piperidine;hydrochloride

InChI

InChI=1S/C12H16FN.ClH/c1-9-5-6-10(13)8-11(9)12-4-2-3-7-14-12;/h5-6,8,12,14H,2-4,7H2,1H3;1H/t12-;/m0./s1

InChI Key

YGRIVKPHFPABMX-YDALLXLXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H]2CCCCN2.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C2CCCCN2.Cl

Origin of Product

United States

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